Cas no 579-04-4 (ribo-Hexose,2,6-dideoxy-3-O-methyl-)

ribo-Hexose,2,6-dideoxy-3-O-methyl- structure
579-04-4 structure
Product name:ribo-Hexose,2,6-dideoxy-3-O-methyl-
CAS No:579-04-4
MF:C7H14O4
MW:162.183662891388
CID:373872
PubChem ID:5461156

ribo-Hexose,2,6-dideoxy-3-O-methyl- Chemical and Physical Properties

Names and Identifiers

    • ribo-Hexose,2,6-dideoxy-3-O-methyl-
    • 2,6-Dideoxy-3-O-methyl-ribo-hexose
    • (2R,4S,5R,6R)-4-methoxy-6-methyl-oxane-2,5-diol
    • (2R,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol
    • UNII-T65F4U7ZF2
    • 3-methyldigitoxose
    • UNII-K3K57WUC8T
    • D-Ribo-Hexose, 2,6-dideoxy-3-O-methyl-
    • (3S,4R,5R)-4,5-dihydroxy-3-methoxyhexanal
    • 13089-76-4
    • CYMAROSE, (+/-)-
    • Cymarose
    • CYMAROSE [MI]
    • CHEBI:10366
    • 2,6-dideoxy-3-O-methyl-D-ribo-hexose
    • Cymarose, D-
    • ribo-Hexose, 2,6-dideoxy-3-O-methyl-
    • CYMAROSE, DL-
    • DTXSID90156782
    • Q27108628
    • SCHEMBL182616
    • T65F4U7ZF2
    • K3K57WUC8T
    • 579-04-4
    • D-Cymarose
    • Inchi: InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7-/m1/s1
    • InChI Key: GOYBREOSJSERKM-DSYKOEDSSA-N
    • SMILES: CC(C(C(CC=O)OC)O)O

Computed Properties

  • Exact Mass: 162.08922
  • Monoisotopic Mass: 162.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų
  • XLogP3: -1.3

Experimental Properties

  • Density: 1.0585 (rough estimate)
  • Melting Point: 93-94°
  • Boiling Point: 208.87°C (rough estimate)
  • Refractive Index: 1.4260 (estimate)
  • PSA: 66.76
  • Specific Rotation: D20 +54.7° (c = 3.2 in water after 24 hrs)

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